molecular formula C18H20N4O3 B2358942 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea CAS No. 891096-62-1

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea

Cat. No. B2358942
CAS RN: 891096-62-1
M. Wt: 340.383
InChI Key: XAXOPWCITKWEJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea, also known as MP-10, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.

Scientific Research Applications

Metabolism and Disposition in Humans

  • Research on BMS-690514 , a compound structurally related to the query, explores its metabolism and disposition in humans. BMS-690514 is an oral selective inhibitor targeting epidermal growth factor and vascular endothelial growth factor receptors, developed for treating cancers like non-small-cell lung cancer and metastatic breast cancer. The study found that BMS-690514 is well absorbed and extensively metabolized in humans through multiple metabolic pathways, with excretion occurring via bile and urine. This indicates a high degree of metabolism for compounds of similar complexity, suggesting potential pharmacokinetic behaviors for the queried compound in human subjects (Christopher et al., 2010).

Biomarker Development for Exposure Assessment

  • Research into urinary concentrations of Bisphenol A and 4-Nonylphenol in a human reference population underlines the importance of developing sensitive detection methods for environmental and pharmaceutical compounds. This study's methodology could be adapted for monitoring exposure to complex urea compounds, facilitating research into their environmental impact and human exposure levels (Calafat et al., 2004).

Clinical and Biochemical Markers in Disease

  • Studies on urinary hydroxypyridinium crosslink measurements as markers in metabolic bone diseases provide insights into how metabolites of complex molecules can serve as indicators of physiological and pathological states. This could imply potential clinical research applications for the compound if its metabolites interact with bone metabolism or other specific biological markers (Robins et al., 1991).

Environmental Exposure and Health Risks

  • A study on environmental exposure to organophosphorus and pyrethroid pesticides in children illustrates the broader implications of chemical exposure on human health, particularly neurotoxic effects. Similar research could explore the environmental presence and biological impact of the chemical compound , especially if it or its degradation products have neuroactive or endocrine-disrupting properties (Babina et al., 2012).

Oxidative Stress and DNA Damage

  • The determination of 8-OHdG in urine as a marker of oxidative stress to DNA and its association with cancer risk highlights the potential for compounds like the one inquired about to be studied for their oxidative properties or protective effects against oxidative DNA damage. Understanding whether this compound influences oxidative stress markers could inform its therapeutic or toxicological profile (Wu et al., 2004).

properties

IUPAC Name

1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(pyridin-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-25-16-7-4-6-15(10-16)22-12-14(9-17(22)23)21-18(24)20-11-13-5-2-3-8-19-13/h2-8,10,14H,9,11-12H2,1H3,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXOPWCITKWEJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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